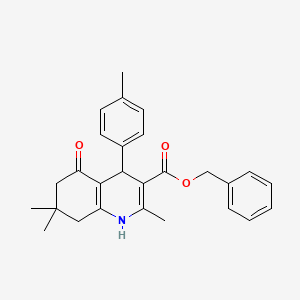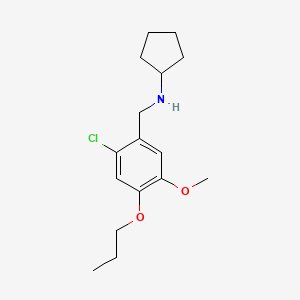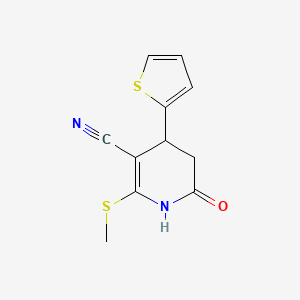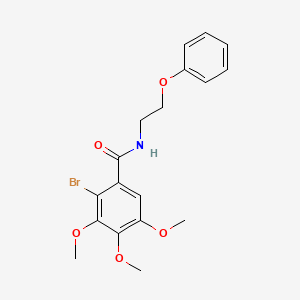![molecular formula C18H15BrClN3O2 B4896050 2-(4-bromo-2-chlorophenoxy)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4896050.png)
2-(4-bromo-2-chlorophenoxy)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]acetamide is a chemical compound that belongs to the class of pyrazole derivatives. It is commonly known as BPCA and has been extensively studied for its potential applications in the field of medicine and scientific research.
Mechanism of Action
BPCA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, BPCA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. BPCA also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
BPCA has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It also reduces the production of reactive oxygen species (ROS) and inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation, differentiation, and apoptosis. BPCA has been shown to have a good pharmacokinetic profile, with high bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
BPCA has several advantages for use in lab experiments. It is a highly specific inhibitor of COX-2, with little or no effect on COX-1, which is involved in the production of prostaglandins that protect the gastrointestinal tract. BPCA has also been shown to have low toxicity and good solubility in aqueous and organic solvents. However, BPCA has certain limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for research on BPCA. One potential area of research is the development of BPCA derivatives with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anticancer activities of BPCA, which could lead to the identification of new targets for drug development. Additionally, the therapeutic potential of BPCA in various disease models, such as arthritis, asthma, and cancer, could be further explored in preclinical and clinical studies.
Synthesis Methods
The synthesis of BPCA involves the reaction of 4-bromo-2-chlorophenol with 3-(1H-pyrazol-1-ylmethyl)aniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then treated with N-(tert-butoxycarbonyl)-glycine to obtain the final product, BPCA.
Scientific Research Applications
BPCA has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. BPCA has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O2/c19-14-5-6-17(16(20)10-14)25-12-18(24)22-15-4-1-3-13(9-15)11-23-8-2-7-21-23/h1-10H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUZLYYZSWSQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B4895983.png)


![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4895997.png)
![2-chloro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4895999.png)
![3-ethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4896015.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4896023.png)


![4-[(1-{4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4896037.png)
![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4896040.png)

![4-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B4896059.png)
